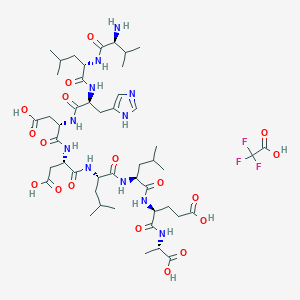
(Thr17)-c-Jun (11-23) Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Thr17)-c-Jun (11-23) Trifluoroacetate, or simply (Thr17)-c-Jun, is a synthetic peptide derived from the amino acid sequence of the c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family, and is involved in many cellular processes such as cell survival, differentiation, proliferation, and apoptosis. (Thr17)-c-Jun has been extensively studied for its potential applications in scientific research, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(Thr17)-c-Jun has been used in a variety of scientific research applications, including studies of JNK activation and inhibition, as well as studies of cellular signaling pathways. It has also been used in studies of apoptosis, cell death, and cancer cell growth. In addition, (Thr17)-c-Jun has been used in studies of cell differentiation and proliferation, as well as in studies of gene expression and regulation.
Wirkmechanismus
Target of Action
It’s worth noting that the compound shares a similar structure with pd 123319, a selective angiotensin ii type 2 receptor antagonist
Mode of Action
If we consider its potential similarity to pd 123319, it may act as an antagonist to the angiotensin ii type 2 receptor . This means it could potentially prevent angiotensin II from binding to its receptor, thereby inhibiting the physiological effects of angiotensin II.
Biochemical Pathways
If it does indeed act on the angiotensin ii type 2 receptor, it could potentially influence the renin-angiotensin system, a critical regulator of blood pressure and fluid balance .
Result of Action
If it acts as an antagonist to the angiotensin II type 2 receptor, it could potentially inhibit the physiological effects of angiotensin II, which include vasoconstriction, inflammation, and cell proliferation .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (Thr17)-c-Jun in laboratory experiments is that it is a potent and specific inhibitor of JNK, allowing researchers to study the effects of JNK inhibition on various cellular processes. However, there are some limitations to using (Thr17)-c-Jun in laboratory experiments. For example, (Thr17)-c-Jun is relatively expensive, and it is not very stable, so it must be stored and handled carefully. In addition, (Thr17)-c-Jun is not very soluble in aqueous solutions, so it must be dissolved in a suitable solvent before use.
Zukünftige Richtungen
The potential future directions for (Thr17)-c-Jun include the development of more potent and specific inhibitors of JNK, as well as the development of novel therapeutic strategies for diseases that are regulated by JNK signaling pathways. In addition, (Thr17)-c-Jun could be used in combination with other compounds to study the effects of multiple signaling pathways on cellular processes. Finally, (Thr17)-c-Jun could be used in combination with gene editing technologies to study the effects of JNK inhibition on gene expression and regulation.
Synthesemethoden
(Thr17)-c-Jun is synthesized using a combination of solid-phase peptide synthesis (SPPS) and Fmoc chemistry. The peptide is synthesized on a polystyrene resin, with Fmoc-amino acids as the building blocks. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) and purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H88N14O23.C2HF3O2/c1-26(2)18-34(65-47(84)28(5)62-52(89)37(23-44(80)81)66-49(86)32(59)21-43(78)79)53(90)67-36(22-41(60)75)51(88)63-29(6)48(85)71-46(30(7)74)57(94)68-35(20-31-12-9-8-10-13-31)54(91)69-38(19-27(3)4)58(95)72-17-11-14-40(72)56(93)70-39(25-73)55(92)64-33(15-16-42(76)77)50(87)61-24-45(82)83;3-2(4,5)1(6)7/h8-10,12-13,26-30,32-40,46,73-74H,11,14-25,59H2,1-7H3,(H2,60,75)(H,61,87)(H,62,89)(H,63,88)(H,64,92)(H,65,84)(H,66,86)(H,67,90)(H,68,94)(H,69,91)(H,70,93)(H,71,85)(H,76,77)(H,78,79)(H,80,81)(H,82,83);(H,6,7)/t28-,29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,46-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGWQHQCKTXMTJ-GNYVPCMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H89F3N14O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














